In-Depth Technical Guide: Chemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
In-Depth Technical Guide: Chemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a chemical compound belonging to the benzoylphenylurea (BPU) class of insecticides.[1] BPUs are recognized as insect growth regulators that primarily function by inhibiting chitin synthesis, a crucial process for the formation of the insect exoskeleton.[2][3] This mode of action disrupts the molting process in insects, leading to mortality.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, along with its biological mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | [4] |
| Synonyms | CCU cpd, Chlorobenzuron | [4] |
| CAS Number | 57160-47-1 | [4] |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 309.15 g/mol | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like acetone, ethyl acetate, and acetonitrile.[6][7] |
Experimental Protocols
Synthesis
A plausible synthetic route for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 4-chloroaniline.[6][7][8][9]
Materials:
-
2-chlorobenzoyl isocyanate
-
4-chloroaniline
-
Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-chloroaniline in an appropriate volume of anhydrous solvent.
-
While stirring the solution at room temperature, slowly add an equimolar amount of 2-chlorobenzoyl isocyanate.
-
Continue stirring the reaction mixture for a period of 3 hours to ensure complete reaction.
-
The product, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, is expected to precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Purification
Recrystallization is a standard method for the purification of solid organic compounds.
Materials:
-
Crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
-
Appropriate solvent for recrystallization (e.g., ethanol, methanol, or a solvent mixture)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the purified 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea will crystallize out of the solution.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals to a constant weight.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for assessing the purity and quantifying the concentration of benzoylphenylurea compounds.[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile and water is typically used.[13]
Procedure:
-
Prepare a standard solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the same solvent.
-
Set the HPLC system with the appropriate column, mobile phase composition, flow rate, and UV detection wavelength.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of the compound.
-
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
Mechanism of Action: Inhibition of Chitin Synthesis
The primary mode of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, like other benzoylphenylurea insecticides, is the inhibition of chitin biosynthesis in insects.[2][14] Chitin is a vital structural component of the insect's exoskeleton (cuticle) and is essential for proper growth and development.[15][16]
The insect chitin biosynthesis pathway is a multi-step enzymatic process that converts trehalose, the primary blood sugar in insects, into chitin polymers.[17][16][18] Benzoylphenylureas are believed to interfere with the final step of this pathway, which is catalyzed by the enzyme chitin synthase.[2][19] By inhibiting this enzyme, the formation of the new cuticle is disrupted during molting, leading to a failure of the insect to shed its old exoskeleton, ultimately resulting in death.[2][14]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Insect Chitin Biosynthesis Pathway and Inhibition
Caption: Simplified diagram of the insect chitin biosynthesis pathway and the site of inhibition by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C14H10Cl2N2O2 | CID 108078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)UREA CAS#: [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. 1-(4-CHLOROBENZOYL)-3-(3-CHLOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. jeb.co.in [jeb.co.in]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. k-state.edu [k-state.edu]
- 19. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]


